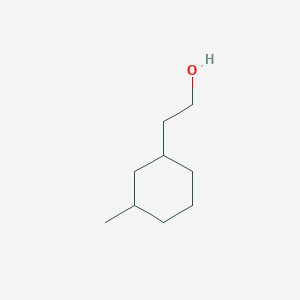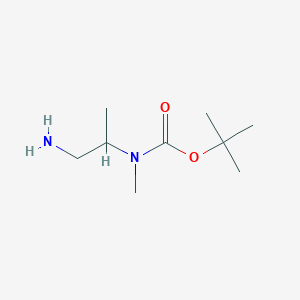![molecular formula C7H5BrN2O B1444002 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile CAS No. 1112983-11-5](/img/structure/B1444002.png)
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-[(5-Bromopyridin-3-yl)oxy]acetonitrile” involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran . The reaction is refluxed overnight and then cooled to room temperature. The mixture is then poured onto water and extracted with DCM .Molecular Structure Analysis
The molecular structure of “2-[(5-Bromopyridin-3-yl)oxy]acetonitrile” can be represented by the InChI code: 1S/C7H5BrN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 . The compound has a topological polar surface area of 36.7 Ų and a complexity of 149 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(5-Bromopyridin-3-yl)oxy]acetonitrile” include a molecular weight of 197.03 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 195.96361 g/mol, and the monoisotopic mass is also 195.96361 g/mol .Aplicaciones Científicas De Investigación
Organic Synthesis
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile: is a versatile intermediate in organic synthesis. It can be used to create a variety of complex molecules through reactions such as Suzuki cross-coupling . This reaction is pivotal for forming carbon-carbon bonds, which are the backbone of organic chemistry. The bromine atom in the compound acts as a good leaving group, making it reactive towards palladium-catalyzed coupling reactions.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its pyridine moiety is a common structure found in many drugs, and the bromine atom allows for further functionalization. It could be used to develop novel compounds with anti-thrombolytic or biofilm inhibition activities .
Liquid Crystal Technology
Due to its structural features, 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile could be used as a chiral dopant in liquid crystals . Chiral dopants help in controlling the helical twisting power of liquid crystals, which is crucial for the performance of liquid crystal displays (LCDs).
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUPHDLAMCMJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

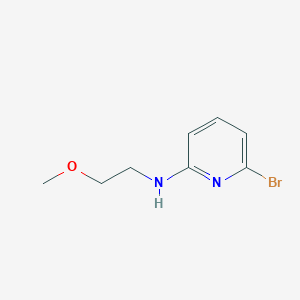

![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)
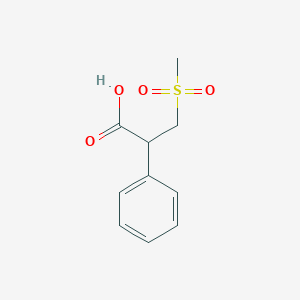
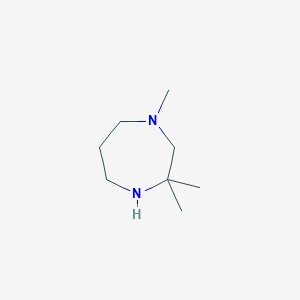
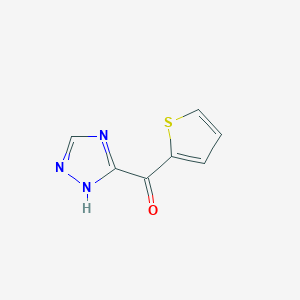
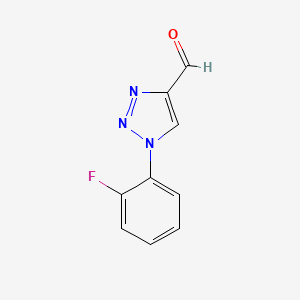
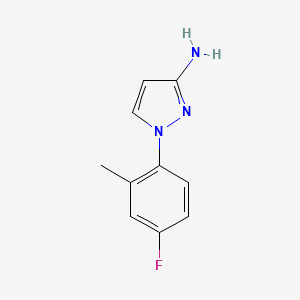
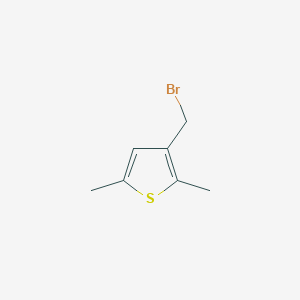

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

